![molecular formula C23H28N4O4 B2626367 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049567-66-9](/img/structure/B2626367.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure has also been analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against various cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .Scientific Research Applications
Receptor Antagonism and Pharmacological Properties
- Melanin Concentrating Hormone Receptor 1 Antagonism: A compound closely related structurally was identified as a potent antagonist of the melanin concentrating hormone receptor 1 (MCHr1), indicating its potential for weight management in obesity models. However, cardiovascular safety profiles necessitate scrutiny (Kym et al., 2005).
- Adrenergic Receptor Blocking: LASSBio-772, a derivative, showed potent alpha 1A/D-adrenergic receptor blocking properties, hinting at its utility in treating conditions responsive to adrenergic receptor modulation (Romeiro et al., 2011).
Antibacterial and Antituberculosis Activity
- Antibacterial Agents: New N-substituted imide derivatives exhibited potential antibacterial properties, offering insights into the design of novel antimicrobial agents (Khalil et al., 2010).
- Antituberculosis Activity: Organotin(IV) derivatives of a structurally similar compound demonstrated significant antibacterial and antifungal activity, including against tuberculosis, with promising cytotoxic activity against ovarian cancer cells, suggesting a multifaceted potential in antimicrobial and anticancer research (Shaheen et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-22(23(29)25-16-18-7-8-20-21(15-18)31-17-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,15H,4,9-14,16-17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRCWWDCUHQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

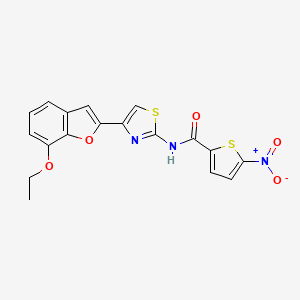
![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)
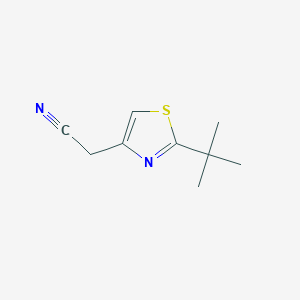
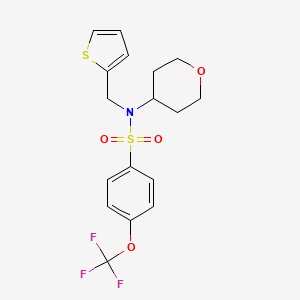
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
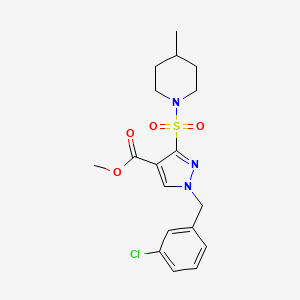
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
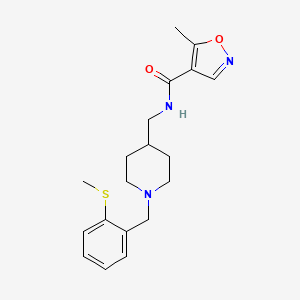
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)